N-Propylnorapomorphine

Description

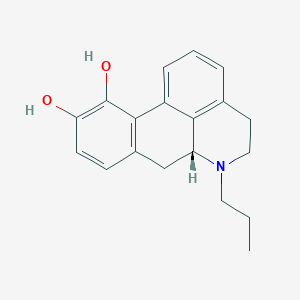

Structure

3D Structure

Properties

IUPAC Name |

(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGAJCKRXPNBFI-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939811 | |

| Record name | Propylnorapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18426-20-5 | |

| Record name | N-Propylnorapomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18426-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylnorapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLNORAPOMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH381P1BR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Radiochemical Development

Chemical Synthesis Methodologies

The synthesis of N-Propylnorapomorphine can be approached through several routes, including semi-synthetic methods starting from natural products and total synthesis approaches. Enantioselective methods are crucial for obtaining the pharmacologically active (R)-enantiomer.

General Synthetic Routes

A prevalent method for the synthesis of this compound involves the N-alkylation of norapomorphine (B1212033). Norapomorphine itself can be derived from the demethylation of apomorphine (B128758). The subsequent N-alkylation with a propyl halide, such as n-propyl iodide, under basic conditions yields this compound.

Another significant route is the acid-catalyzed rearrangement of N-substituted normorphine derivatives. Specifically, N-propylnormorphine can be rearranged to this compound using strong acids like anhydrous orthophosphoric acid. snmjournals.org This rearrangement maintains the stereochemistry at the C-6a carbon, which is crucial for its biological activity. A study reported yields of up to 50.8% for this rearrangement when conducted under specific temperature and time conditions. snmjournals.org

Furthermore, a more efficient, one-pot procedure has been developed that combines N-demethylation and acid-catalyzed rearrangement of morphinan-N-oxides. lookchem.com This method offers a shorter and more streamlined pathway to N-substituted noraporphines. lookchem.com The synthesis of specific analogs, such as 2-fluoro-N-propylnorapomorphine, has been accomplished through a multi-step sequence starting from thebaine, involving N-demethylation, N-alkylation, rearrangement with methanesulfonic acid, and subsequent O-demethylation. nih.govnih.govnih.gov

Enantioselective Synthesis Approaches

The biological activity of this compound resides primarily in the (R)-(-)-enantiomer. Therefore, enantioselective synthesis is of paramount importance. The most common method to obtain the (R)-enantiomer is through the acid-catalyzed rearrangement of (R)-N-n-propylnormorphine, which is derived from naturally occurring morphine. researchgate.net This process preserves the desired stereochemistry.

To obtain the (S)-(+)-enantiomer, a resolution of a racemic mixture is typically employed. One approach involves the synthesis of the racemic N-n-propylnorapomorphine dimethyl ether. researchgate.net This racemic mixture can then be resolved using a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid. researchgate.netnih.gov Following the separation of the diastereomers, the ether groups are cleaved to yield the enantiomerically pure (S)-(+)-N-Propylnorapomorphine. researchgate.net Total synthesis routes to the racemic dimethyl ether have also been developed, providing an alternative starting point for the resolution process. researchgate.net

Radiosynthesis of Labeled this compound Analogs

Radiolabeled analogs of this compound are invaluable tools for in vivo imaging of dopamine (B1211576) receptors using Positron Emission Tomography (PET). The short-lived positron-emitting isotope carbon-11 (B1219553) ([11C]) is commonly used for this purpose.

[11C]this compound ([11C]NPA) Production

The radiosynthesis of [11C]NPA has been achieved through a one-pot reaction. nih.gov This method involves the reaction of [11C]propionyl chloride with norapomorphine, followed by a reduction step using lithium aluminum hydride (LiAlH4). nih.gov This synthesis, including purification by HPLC, can be completed within 60 minutes. nih.gov Another reported method is a two-step N-acylation-reduction process, also utilizing [11C]propionyl chloride. nih.gov

[11C]-(R)-2-Methoxy-N-n-propylnorapomorphine ([11C]MNPA) Radiochemistry

[11C]MNPA is a key radioligand for imaging D2-like dopamine receptors. Its radiosynthesis has been accomplished through direct O-methylation of the precursor, (R)-2-hydroxy-NPA, using [11C]methyl iodide in the presence of a base. nih.govnih.gov

An improved, two-step, one-pot radiosynthesis has also been developed. researchgate.net This method utilizes a protected precursor, (R)-(-)-2-hydroxy-10,11-acetonide-N-n-propylnoraporphine, which is first methylated with [11C]methyl triflate. nih.govresearchgate.net The subsequent deprotection of the catechol group with acid and heat yields [11C]MNPA. researchgate.net This method offers a high incorporation yield of the radiolabel. researchgate.net

Optimization of Radiochemical Yields and Specific Activity

The efficiency of radiosynthesis is critical for the practical application of PET tracers. Optimization strategies focus on maximizing the radiochemical yield (RCY) and specific activity (SA).

For [11C]NPA, the one-pot synthesis method has been reported to provide a radiochemical yield of 16% (based on initial [11C]CO2) with an average specific activity of 63 GBq/μmol. nih.gov Another study reported an average radiochemical yield of 9% with a higher specific activity of 81.4 ± 2.96 GBq/μmol. snmjournals.org

In the case of [11C]MNPA, the direct O-methylation approach yielded a radiochemical yield of 75% (based on [11C]methyl iodide) and a specific activity of 13 GBq/μmol. nih.gov The two-step, one-pot synthesis demonstrated an impressive incorporation yield of 60-90% from [11C]methyl triflate, resulting in a high specific activity of 901 ± 342 GBq/μmol. researchgate.net The use of optimized HPLC purification strategies, such as those employing ethanol-containing mobile phases, can further enhance the radiochemical purity and yield of the final product, making it suitable for human injection. nuclmed.gr

Table 1: Radiosynthesis and Performance of [11C]NPA and [11C]MNPA

| Radiotracer | Precursor | Labeling Agent | Synthesis Method | Radiochemical Yield (RCY) | Specific Activity (SA) (GBq/μmol) | Reference |

| [11C]NPA | Norapomorphine | [11C]Propionyl chloride | One-pot acylation and reduction | 16% | 63 | nih.gov |

| [11C]NPA | Norapomorphine | [11C]Propionyl chloride | N-acylation-reduction | 9% | 81.4 ± 2.96 | snmjournals.org |

| [11C]MNPA | (R)-2-hydroxy-NPA | [11C]Methyl iodide | Direct O-methylation | 75% | 13 | nih.gov |

| [11C]MNPA | (R)-(-)-2-hydroxy-10,11-acetonide-N-n-propylnoraporphine | [11C]Methyl triflate | Two-step, one-pot methylation and deprotection | 60-90% (incorporation) | 901 ± 342 | researchgate.net |

Molecular and Receptor Level Pharmacology of N Propylnorapomorphine

N-Propylnorapomorphine (NPA) is a derivative of apomorphine (B128758) and is recognized as a potent dopamine (B1211576) receptor agonist. Its pharmacological profile is characterized by a high degree of selectivity and affinity, particularly for the D2-like family of dopamine receptors. This selectivity is a key determinant of its biological activity and has made it a standard tool in neuroscience research for investigating the dopaminergic system. The interactions of NPA at the molecular level are complex, involving specific binding to various dopamine receptor subtypes, which exist in different affinity states.

Dopamine Receptor Subtype Selectivity and Affinity of this compound

This compound demonstrates marked selectivity for the D2-like family of dopamine receptors (D2, D3, D4) over the D1-like family (D1, D5). This preferential binding is a cornerstone of its pharmacological identity.

NPA exhibits significantly lower affinity for D1-like receptors compared to its potent interaction with D2-like receptors. While specific affinity values (Ki) for NPA at D1 receptors can vary across studies, related compounds highlight this disparity. For instance, a derivative, (R)-(-)-2-methoxy-N-n-propylnorapomorphine, showed a Ki of 6450 nM for D1 receptors, illustrating a much weaker interaction compared to its D2 binding. nih.gov Similarly, studies on other 2-substituted NPA derivatives confirm that modifications to the molecule consistently result in reduced D1 affinity. nih.gov This pronounced difference in binding affinity underscores the D2-like selectivity of NPA and its analogs.

NPA is a full and potent agonist at D2-like dopamine receptors. nih.govnih.gov Dopamine receptors, being G protein-coupled receptors, can exist in two interconvertible states: a high-affinity state (D2high) which is coupled to G-proteins and is considered the functional form, and a low-affinity state (D2low) which is uncoupled from G-proteins. nih.govnih.gov NPA has a distinct binding profile with respect to these two states.

This compound demonstrates a pronounced preference for the high-affinity state of the D2 receptor. nih.gov It has been reported to have Khigh values (dissociation constant for the high-affinity state) for D2 receptors ranging from 0.07 to 0.4 nM. nih.govnih.gov In studies using porcine anterior pituitary membranes, radiolabeled NPA ([³H]NPA) showed a dissociation constant (Kd) of 0.26 ± 0.01 nM, with binding being primarily to the high-affinity state. nih.gov This strong binding to the functionally active state of the receptor is a key feature of its action as a potent agonist.

In contrast to its potent binding to the D2high state, NPA has a much lower affinity for the D2low state. The reported Klow values (dissociation constant for the low-affinity state) are in the range of 20 to 200 nM. nih.govnih.gov This results in a selectivity ratio of over 50-fold for the high-affinity state compared to the low-affinity state, further emphasizing its functional agonist profile. nih.govnih.gov

| Receptor State | Binding Affinity (Kd in nM) |

|---|---|

| High-Affinity State (D2high) | 0.07 - 0.4 |

| Low-Affinity State (D2low) | 20 - 200 |

The affinity of NPA for dopamine receptors, particularly the D2high state, is significantly higher than that of the endogenous neurotransmitter, dopamine. Dopamine itself has a Kd of approximately 7 nM for the D2high state and 1,720 nM for the D2low state. nih.govnih.gov The sub-nanomolar affinity of NPA for the D2high state indicates that it can effectively bind to and activate these receptors even at low concentrations. nih.gov In vivo studies have shown that the binding of radiolabeled NPA ([¹¹C]NPA) is more susceptible to competition from endogenous dopamine released by amphetamine than antagonist radiotracers like [¹¹C]raclopride. nih.gov This suggests that NPA and dopamine compete for the same high-affinity binding sites, with NPA being a more potent ligand. nih.gov

| Compound | High-Affinity State (Kd in nM) | Low-Affinity State (Kd in nM) |

|---|---|---|

| This compound | 0.07 - 0.4 | 20 - 200 |

| Dopamine | ~7 | ~1,720 |

| Receptor Subtype | Affinity (Ki or Kd in nM) |

|---|---|

| D1-like | Low Affinity (e.g., derivative Ki = 6450 nM) nih.gov |

| D2 (High-Affinity State) | 0.07 - 0.4 nih.govnih.gov |

| D2 (Low-Affinity State) | 20 - 200 nih.govnih.gov |

| D3 | ~0.3 nih.govnih.gov |

D2-like Receptor Interactions (D2, D3, D4)

Receptor States and G-Protein Coupling Dynamics of this compound

This compound (NPA) is a potent dopamine D2/D3 receptor agonist that preferentially binds to the high-affinity state of the dopamine receptor. nih.gov Dopamine receptors, like other G-protein-coupled receptors (GPCRs), exist in two primary, interconvertible affinity states for agonists: a high-affinity state, which is coupled to G-proteins, and a low-affinity state, which is not. nih.gov Under physiological conditions, it is the high-affinity state that is considered the functional form of the receptor, responsible for initiating intracellular signaling cascades. nih.gov NPA exhibits a significant selectivity, often greater than 50-fold, for the high-affinity state over the low-affinity state. nih.gov

Table 1: this compound (NPA) Binding Affinities for Dopamine D2 Receptors

| Affinity State | Dissociation Constant (Kd) | Description |

|---|---|---|

| High-Affinity (Khigh) | 0.07 - 0.4 nM | Represents the G-protein-coupled, functional state of the receptor. nih.gov |

The binding of an agonist such as this compound to the orthosteric site of a dopamine receptor initiates a series of profound conformational changes, which is the crucial first step in signal transduction. mdpi.com GPCRs are composed of seven transmembrane helices, and upon agonist binding, these helices undergo significant rearrangement. mdpi.com A key event in this process is a large-scale outward movement on the cytoplasmic side of the receptor, which opens an intracellular cavity. mdpi.com This structural shift is critical because it exposes the binding site for intracellular signaling partners, namely the heterotrimeric G-proteins. nobelprize.org Molecular dynamics simulations and structural studies of related GPCRs suggest that specific residues within the transmembrane domains, such as Trp293(6.48) in the µ-opioid receptor, play a pivotal role in propagating these conformational changes from the agonist binding pocket to the intracellular G-protein coupling domain. mdpi.com

Once the dopamine receptor adopts its active conformation following NPA binding, it becomes capable of engaging and activating heterotrimeric G-proteins. nobelprize.org The activated receptor functions as a guanine (B1146940) nucleotide exchange factor (GEF). nih.gov It binds to an inactive G-protein complex (where the Gα subunit is bound to guanosine (B1672433) diphosphate, GDP) and catalyzes the exchange of GDP for guanosine triphosphate (GTP). khanacademy.orgyoutube.com The binding of GTP to the Gα subunit induces its dissociation from both the receptor and the Gβγ dimer. nobelprize.org Both the GTP-bound Gα subunit and the free Gβγ dimer are now active signaling molecules that can interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase, leading to a cellular response. nobelprize.orgnih.gov A single agonist-bound receptor can activate multiple G-proteins, providing significant signal amplification. nobelprize.org

The coupling of dopamine receptors to G-proteins is a dynamically regulated process. The presence of guanine nucleotides is a key modulator of agonist binding affinity. High concentrations of GTP or its non-hydrolyzable analogs, such as guanylylimidodiphosphate, can effectively uncouple the receptor from the G-protein. nih.gov This uncoupling forces the receptor population into the low-affinity state, thereby reducing the binding of agonists like NPA. nih.gov In experimental settings, the complete inhibition of [3H]NPA binding by guanylylimidodiphosphate serves as strong evidence that the radioligand binds almost exclusively to the G-protein-coupled high-affinity state of the D2 receptor. nih.gov This regulatory mechanism ensures that receptor signaling is tightly controlled by the availability of active G-proteins and the intracellular nucleotide balance.

Allosteric Modulation of this compound Binding at Dopamine Receptors

Allosteric modulators are compounds that bind to a receptor at a site topographically distinct from the orthosteric site where the endogenous ligand (e.g., dopamine) or agonists like NPA bind. mdpi.comasceptasm.com This interaction induces a conformational change in the receptor that can alter the binding affinity and/or efficacy of the orthosteric ligand. nih.gov This provides a more nuanced way to fine-tune dopaminergic neurotransmission compared to direct agonism or antagonism. mdpi.com

The endogenous neuropeptide L-prolyl-L-leucyl-glycinamide (PLG) and its synthetic analogs are well-characterized allosteric modulators of dopamine receptors. nih.gov These compounds have been shown to enhance the binding of [3H]this compound to dopamine D2 receptors. nih.gov Researchers have developed various conformationally constrained peptidomimetics of PLG to create more potent and stable modulators. These include analogs designed to mimic specific secondary structures, such as a type II β-turn or a polyproline II helix. nih.gov

For instance, peptidomimetics possessing a rigid spiro bicyclic lactam type II β-turn mimic have been found to be significantly more potent positive allosteric modulators than PLG itself. nih.gov Conversely, diastereoisomeric versions of these compounds have been identified as the first PLG peptidomimetics capable of acting as negative allosteric modulators, decreasing the binding of NPA to D2 receptors. nih.gov This demonstrates that subtle changes in the stereochemistry of the allosteric modulator can produce opposite effects on agonist binding. nih.gov

Table 2: Effects of Various PLG Peptidomimetics on [3H]NPA Binding to Dopamine D2 Receptors

| Compound Class | Example Compound(s) | Effect on [3H]NPA Binding | Type of Modulation |

|---|---|---|---|

| Endogenous Neuropeptide | L-prolyl-L-leucyl-glycinamide (PLG) | Enhances binding | Positive Allosteric Modulator nih.gov |

| Bicyclic Peptidomimetic | Indolizidinone type VI β-turn mimic | Enhances binding | Positive Allosteric Modulator nih.gov |

| Spiro Bicyclic Type II β-turn Mimic | Compound 1a | Enhances binding; more potent than PLG | Positive Allosteric Modulator nih.gov |

| Spiro Bicyclic Polyproline II Helix Mimic | Compound 3a | Enhances binding | Positive Allosteric Modulator nih.gov |

| Diastereoisomer of Type II β-turn Mimic | Compound 1b | Decreases binding | Negative Allosteric Modulator nih.gov |

Positive allosteric modulators (PAMs) like PLG enhance agonist binding primarily by stabilizing the active, high-affinity conformation of the dopamine receptor. nih.gov By binding to their own allosteric site, these modulators induce a subtle change in the receptor's structure that makes it more favorable for the receptor to adopt the G-protein-coupled state. nih.gov This allosteric interaction increases the proportion of receptors existing in the high-affinity state (the RH/RL ratio) and can also increase the affinity (i.e., lower the Kd value) of the high-affinity state for agonists like NPA. nih.govmcmaster.ca The result is an increased binding of the agonist at a given concentration. This mechanism is distinct from that of a direct agonist, as the allosteric modulator's effect is dependent on the presence of the orthosteric agonist and is subject to a "ceiling effect," which can prevent overstimulation. mdpi.com

Structural Determinants of Allosteric Modulator Activity

Information regarding the structural determinants of allosteric modulator activity for this compound is not available in the current scientific literature. The compound is consistently identified and studied as an orthosteric agonist for dopamine receptors, not as an allosteric modulator.

Effects on Adenylate Cyclase Activity

This compound's primary mechanism of action involves the modulation of the enzyme adenylate cyclase, a key regulator of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This modulation occurs through its interaction with D2-like dopamine receptors, which are G protein-coupled receptors (GPCRs).

As an agonist at D2-like receptors, this compound typically leads to the inhibition of adenylate cyclase activity. D2-like receptors are canonically coupled to inhibitory G proteins (Gi/o). nih.gov Upon agonist binding, such as with NPA, the activated Gi/o protein inhibits adenylate cyclase, resulting in a decrease in the intracellular production of cAMP from ATP. nih.govdp.tech

The reduction in cAMP levels has widespread consequences for neuronal signaling, as cAMP is a crucial second messenger that activates cAMP-dependent protein kinase (PKA). nih.gov PKA, in turn, phosphorylates numerous target proteins, including ion channels, transcription factors, and enzymes involved in neurotransmitter synthesis and release. nih.gov By inhibiting this pathway, NPA can modulate neuronal excitability, gene expression, and synaptic plasticity. nih.gov Studies have shown that NPA has a very high affinity for the G protein-coupled high-affinity state of the D2 receptor, confirming its action through this pathway. nih.gov

Prolonged or repeated exposure to an agonist like this compound can lead to receptor desensitization, a homeostatic mechanism that reduces the cell's responsiveness to the stimulus. This process involves several key steps. Initially, the agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). taylorandfrancis.comfrontiersin.org This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.govnih.gov

The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade and dampening the inhibitory effect on adenylate cyclase. taylorandfrancis.comnih.gov Furthermore, β-arrestin acts as a scaffold protein, promoting the internalization of the receptor from the cell surface into endosomes via clathrin-coated pits. nih.gov This sequestration reduces the number of available receptors on the plasma membrane, further contributing to the desensitized state.

Experimental evidence supports this phenomenon with NPA. Chronic administration of high doses of this compound in mice resulted in a significant 30% reduction in the density (Bmax) of striatal D2 receptors, as measured by ³H-spiroperidol binding. nih.gov This downregulation of receptor numbers is a hallmark of long-term agonist-induced desensitization.

Table 1: Effect of Chronic this compound Administration on Striatal D2 Receptors

| Treatment Group | Change in D2 Receptor Density (Bmax) | Reference |

|---|---|---|

| Chronic this compound | 30% Decrease | nih.gov |

| Chronic Apomorphine | No Significant Difference | nih.gov |

| Chronic Dextroamphetamine | Significant Decrease at One Time Point | nih.gov |

Functional Selectivity and Biased Agonism

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. researchgate.netwikipedia.org For GPCRs like the dopamine receptors, the two major pathways are the canonical G-protein-mediated signaling and the β-arrestin-mediated pathway. mdpi.commdpi.com

A biased agonist might preferentially activate G-protein signaling with minimal recruitment of β-arrestin, or vice-versa. mdpi.com Ligands that are G-protein biased are hypothesized to produce therapeutic effects with fewer of the side effects associated with β-arrestin recruitment, such as receptor desensitization and tolerance. mdpi.comfrontiersin.org While the complete functional selectivity profile for this compound has not been extensively detailed, research into its parent compound, apomorphine, and its derivatives has begun to explore this area. nih.gov The development of biased dopamine agonists is a significant area of research, aiming to create compounds with improved therapeutic profiles by selectively engaging desired signaling pathways. nih.gov For instance, a G-protein biased agonist at the D2 receptor would be expected to inhibit cAMP production effectively while causing less receptor downregulation and tolerance over time. frontiersin.org

Like many aporphine (B1220529) derivatives, this compound exists as two stereoisomers (enantiomers): (R)-(-)-N-Propylnorapomorphine and (S)-(+)-N-Propylnorapomorphine. These isomers exhibit significant differences in their pharmacological activity, a phenomenon known as enantioselectivity. acs.org

The (R)-(-) isomer is the active form, acting as a potent agonist at dopamine receptors. nih.gov In contrast, the (S)-(+) isomer is known to be a dopamine receptor antagonist, capable of blocking the actions of the (R)-(-) isomer. nih.gov This stark difference in the intrinsic activity of the isomers suggests they stabilize fundamentally different receptor conformations. The agonist (R)-isomer promotes an active conformation that couples to G-proteins, while the antagonist (S)-isomer binds in a way that prevents this activation. This differential effect is a foundational aspect of functional selectivity, where the ligand's structure dictates the functional output of the receptor. While specific studies on the differential β-arrestin recruitment by the two NPA isomers are not widely available, their opposing effects on G-protein signaling strongly suggest a profound isomeric influence on functional selectivity.

Table 2: Pharmacological Properties of this compound Isomers

| Isomer | Pharmacological Activity | Reference |

|---|---|---|

| (R)-(-)-N-Propylnorapomorphine | Potent Dopamine Receptor Agonist | nih.gov |

| (S)-(+)-N-Propylnorapomorphine | Dopamine Receptor Antagonist | nih.gov |

Modulation of Neurotransmitter Systems Beyond Dopamine

While this compound is primarily characterized as a dopaminergic agonist, its potent effects on the dopamine system can indirectly modulate the activity of other neurotransmitter systems. The brain's neurotransmitter systems are highly interconnected, and significant alterations in dopaminergic tone can influence serotonergic, noradrenergic, cholinergic, and glutamatergic pathways. frontiersin.org

For example, dopamine receptors are located on non-dopaminergic neurons, where they can modulate the release of other neurotransmitters. This compound has been shown to be an extremely potent stimulant of dopamine autoreceptors, which regulate the synthesis and release of dopamine. nih.gov This potent presynaptic action significantly alters the dopaminergic input to other systems. Studies on the behavioral effects of NPA, such as its influence on aggressive behavior, show complex outcomes that vary with the experimental model, suggesting the involvement of multiple neural circuits and potentially other neurotransmitter systems beyond a simple increase in dopaminergic activity. nih.gov The interest in non-dopaminergic systems has grown as it is understood that the interplay between these systems is crucial for both the therapeutic effects and side effects of dopaminergic drugs. frontiersin.org

Signal Transduction and Intracellular Mechanisms of Action of N Propylnorapomorphine

Interactions with Neurotensin (B549771) Systems

The functional activity of N-Propylnorapomorphine (NPA), a potent dopamine (B1211576) D2-like receptor agonist, is significantly modulated by the neurotensin (NT) system. This interaction is not based on direct binding of neurotensin to dopamine receptors, but rather through complex intracellular and intermolecular crosstalk between the neurotensin type 1 receptor (NTS1) and the dopamine D2 receptor (D2R). This modulation has significant implications for dopaminergic signaling, as NT can functionally antagonize the effects of D2R agonists like NPA.

The primary mechanism underlying this interaction is the formation of NTS1-D2R heteromers, where the two distinct receptors physically associate to create a new functional unit with unique pharmacological properties. nih.gov This physical interaction has been demonstrated in co-expression systems and is believed to occur in brain regions where these receptors are co-localized, such as the ventral tegmental area and substantia nigra. ovid.comaustinpublishinggroup.com

Activation of the NTS1 receptor by its endogenous ligand, neurotensin, triggers a conformational change within the NTS1-D2R heteromer that leads to a trans-inhibitory effect on the D2 receptor. nih.gov A key consequence of this allosteric modulation is a marked reduction in the binding affinity of D2R agonists, including NPA. nih.gov For instance, in vitro studies on rat striatal membranes have shown that neurotensin can significantly increase the dissociation constant (KD) of [³H]NPA, indicating a lower binding affinity, without altering the total number of binding sites (Bmax). houstonmethodist.org

| Preparation | Condition | Neurotensin Concentration | Reported Change in KD | Reference |

|---|---|---|---|---|

| Rat Striatal Membranes | In vitro | 10 nM | 30-40% Increase | houstonmethodist.org |

| Subcortical Limbic Membranes | In vitro | Not Specified | Significant Reduction in Affinity | nih.gov |

The signal transduction pathways initiated by NTS1 activation are crucial to its modulation of D2R function. The NTS1 receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C and subsequent activation of Protein Kinase C (PKC). ovid.comnih.gov Activated PKC can then phosphorylate the D2 receptor, a process that leads to heterologous desensitization of the D2R. nih.gov This desensitization impairs the receptor's ability to couple to its own Gi/o signaling proteins, thereby diminishing the functional response to agonists like NPA. nih.gov This PKC-dependent mechanism can also promote the internalization of the D2 receptor, further reducing its availability at the cell surface. nih.gov

Interestingly, some evidence suggests that the neurotensin-induced reduction in D2 agonist binding affinity can occur independently of G-protein signaling. nih.govucsd.edu Studies using pertussis toxin, which inactivates Gi/o proteins, and the alkylating agent N-ethylmaleimide failed to block the modulatory effect of neurotensin on [³H]NPA binding. nih.gov This finding supports the hypothesis that direct receptor-receptor interactions within the NTS1-D2R heteromer are a primary mechanism for the observed change in agonist affinity, distinct from G-protein mediated intracellular signaling cascades. nih.gov

Structure Activity Relationship Sar and Stereochemical Investigations of N Propylnorapomorphine Analogs

Aporphine (B1220529) Core Structure Modifications and their Pharmacological Impact

The tetracyclic aporphine scaffold of N-Propylnorapomorphine serves as a fundamental framework for its dopaminergic activity. Modifications to this core, particularly at the nitrogen atom and the aromatic rings, have been shown to significantly alter the compound's pharmacological properties.

N-Substitution Effects on Dopamine (B1211576) Receptor Affinity and Efficacy

The substituent on the nitrogen atom of the aporphine ring system is a critical factor in determining both the affinity and selectivity for dopamine receptor subtypes. The N-n-propyl group of NPA, for instance, is a key contributor to its high potency at D2-like dopamine receptors. biorxiv.orgacs.org

Research comparing different N-alkyl substituents has demonstrated that the length and nature of the alkyl chain can dramatically shift the receptor binding profile. For example, replacing the N-propyl group with an N-methyl group tends to enhance affinity for D1 receptors relative to D2 receptors. acs.orgnih.gov Specifically, in a series of 2-methoxy-11-hydroxy-noraporphines, the N-methyl analog displayed higher affinity for D1 receptors, whereas the N-n-propyl analog was found to be a potent and selective D2 receptor ligand. nih.gov This highlights that N-alkyl substituents exert major effects on D2 affinity and the D2/D1 selectivity ratio. nih.gov

Elongating the N-alkyl chain from a methyl to a propyl group in norapomorphine (B1212033) significantly increases its affinity for both D1 and D2 receptors, with a more pronounced effect on D2 receptor affinity, thereby conferring D2 selectivity. mdpi.com Further studies have confirmed that N-substitution directly on the aporphine backbone is a viable strategy for developing novel and highly active D2 agonists. drugbank.com

Below is an interactive table summarizing the impact of N-substitutions on dopamine receptor affinity for a series of (R)-(-)-2-methoxy-11-hydroxynoraporphines.

| Compound | N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl | 46 | 235 | 0.20 |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl | 1690 | 44 | 38.4 |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine (catechol) | n-Propyl | 6450 | 1.3 | 4961.5 |

Data sourced from a study on N-alkyl-11-hydroxy-2-methoxynoraporphines. nih.gov

Hydroxyl Group and Other Aromatic Substitutions

The phenolic hydroxyl groups on the A-ring of the aporphine structure are crucial for dopaminergic activity. The catechol (10,11-dihydroxy) arrangement, as seen in this compound, is generally considered essential for high-affinity binding to dopamine receptors. acs.org

Modifications to these hydroxyl groups or the introduction of other substituents on the aromatic rings can significantly modulate pharmacological activity. For instance, the presence of a single hydroxyl group at the 11-position, as in (R)-(-)-11-hydroxy-N-n-propylnoraporphine, results in a compound that retains high potency, comparable to that of apomorphine (B128758), in decreasing dopamine release. nih.gov

The introduction of nitrogen-containing substituents at the C10 position of the aporphine core has also been explored. These modifications can lead to compounds with selectivity for D1 over D5 receptors. nih.gov For example, a series of aporphines with C10 nitro, aniline, or amide groups were synthesized and evaluated, with some compounds showing notable D1 receptor affinity while lacking affinity for the D5 receptor. nih.govresearchgate.net

Stereochemical Determinants of this compound Activity

The aporphine structure of this compound contains a chiral center at position 6a, leading to the existence of two enantiomers: R-(-)-N-Propylnorapomorphine and S-(+)-N-Propylnorapomorphine. The stereochemistry at this center is a critical determinant of the compound's pharmacological profile.

R-(-)-Enantiomer Efficacy and Potency

The R-(-)-enantiomer of this compound is the pharmacologically active form, exhibiting high potency and efficacy as a dopamine D2 receptor agonist. nih.gov This stereoisomer is recognized for its potent ability to decrease the release of dopamine in the striatum, even more so than apomorphine itself. nih.gov The C-6α (R) configuration is considered essential for the dopaminergic activities of aporphines. acs.org

Studies have consistently shown that R-(-)-NPA displays high affinity for the D2 receptor. nih.gov In microdialysis studies, R-(-)-N-n-propylnorapomorphine demonstrated a higher potency than R-(-)-apomorphine in reducing striatal dopamine release. nih.gov

S-(+)-Enantiomer Properties (Agonist/Antagonist Profile)

In stark contrast to its R-(-) counterpart, the S-(+)-enantiomer of this compound exhibits markedly different pharmacological properties. Research indicates that the S-(+)-isomer can act as a weak partial agonist or even an antagonist at D2L receptors. rti.org

One study revealed that S-(+)-NPA has a reverse functional selectivity profile compared to some other dopamine agonists. It behaved as a full agonist at D2L receptors coupled to the inhibition of dopamine release but acted as a weak partial agonist at D2L receptors that mediate the inhibition of adenylate cyclase. rti.org Furthermore, structure-functional-selectivity relationship studies on apomorphine analogs have shown that while the (R)-enantiomers generally show agonist activity, the (S)-enantiomers of some analogs can exhibit biased antagonism. nih.gov

The following table provides a comparative overview of the properties of the R-(-) and S-(+) enantiomers of this compound.

| Enantiomer | Dopamine Receptor Activity | Functional Profile |

| R-(-)-NPA | High-potency D2 receptor agonist. nih.gov | Efficacious in decreasing striatal dopamine release. nih.gov |

| S-(+)-NPA | Weak partial agonist/antagonist at D2L receptors. rti.org | Exhibits functional selectivity; full agonist for dopamine release inhibition, weak partial agonist for adenylate cyclase inhibition. rti.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to mathematically model the relationship between the physicochemical properties of this compound derivatives and their biological activity. scispace.comacs.org These approaches aim to predict the activity of novel compounds and to provide insights into the key molecular features governing their interaction with dopamine receptors.

One common QSAR method, Comparative Molecular Field Analysis (CoMFA), has been used to analyze a series of dopamine receptor agonists, including this compound. acs.org In one such study, a CoMFA model was developed using the binding affinities of 11 agonists at recombinant D1A dopamine receptors. The resulting model demonstrated a high predictive capacity, suggesting that the steric and electrostatic fields around the molecules are crucial for their binding affinity. acs.org QSAR analyses have also indicated that parameters such as lipophilicity and the angle of twist between aromatic rings can be critical for the activity of certain classes of dopamine agonists. scispace.com

These computational models, in conjunction with traditional SAR studies, provide a powerful toolkit for the rational design of novel aporphine-based ligands with desired pharmacological profiles.

CoMFA-Based Predictions for Dopamine Receptor Affinities

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to understand the correlation between the steric and electrostatic properties of a series of molecules and their biological activities. nih.gov This method is instrumental in drug design and lead optimization by providing detailed insights into the structural requirements for ligand-receptor interactions.

In the study of this compound and its analogs, CoMFA has been a valuable tool for elucidating the structural determinants of affinity at dopamine D1 and D2 receptors. By generating predictive models, researchers can rationalize the differential binding affinities of various agonists and guide the synthesis of new compounds with desired selectivity.

Research Findings from CoMFA Studies

A significant 3D-QSAR study utilized CoMFA to compare the binding affinities of a set of 16 structurally diverse dopamine agonists, including (R)-(−)-N-n-propylnorapomorphine (NPA), at recombinant D1 and D2 dopamine receptors. acs.org The low-affinity agonist binding conformation values, expressed as ln(1/KL), were used as the target property for the analysis. acs.org

The molecular alignment, a critical step in CoMFA, was established using high-affinity template compounds: one for the D1 receptor and another for the D2 receptor, bromocriptine. acs.org This alignment suggested distinct three-point pharmacophore maps for the two receptor subtypes, each featuring one cationic nitrogen and two electronegative centers. The primary differences between the D1 and D2 pharmacophores lay in the height of the nitrogen atom above the catechol ring's plane and the characteristics of the hydrogen-bonding region. acs.org

The resulting CoMFA models demonstrated high statistical significance and predictive power. acs.org

For the D1 receptor , the model yielded a cross-validated R² (q²) value of 0.879 with five principal components. The conventional R² value was 0.994. acs.org

For the D2 receptor , the model produced a q² value of 0.834 with five principal components, and a conventional R² value of 0.999. acs.org

The predictive utility of these models was successfully tested using known dopamine agonists like apomorphine and 7-OH-DPAT, with the predicted KL values being accurate for both receptors. acs.org

Further CoMFA models have been developed for D2 receptor antagonists, achieving high statistical significance (R² = 0.92, Q² = 0.76) through molecular docking-based alignment. nih.gov These models have revealed that steric and electrostatic fields contribute significantly to the binding affinity, with steric contributions accounting for 67.4% and electrostatic for 32.6%. nih.gov The CoMFA contour maps, when superimposed on the receptor binding site, provide a visual representation of the structure-activity relationships. nih.govnih.gov For instance, these maps can identify regions where bulky substituents are favored or detrimental to binding, and areas where negative or positive charges would be beneficial. nih.govuef.fi Such findings are crucial for the rational design and optimization of novel dopamine receptor ligands. nih.govuef.fipharmacophorejournal.com

The table below summarizes the statistical validation of the CoMFA models for D1 and D2 receptor affinities based on a study of 16 diverse agonists. acs.org

| Receptor | Cross-validated R² (q²) | Standard Error of Prediction | Principal Components | Conventional R² | Standard Error of Estimate | F value |

| D1 | 0.879 | 1.471 | 5 | 0.994 | 0.323 | 341 |

| D2 | 0.834 | 1.652 | 5 | 0.999 | 0.116 | 2465 |

Preclinical Research Methodologies and Findings for N Propylnorapomorphine

In Vitro and Ex Vivo Radioligand Binding Studies

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. umich.edu These studies utilize a radioactively labeled compound (radioligand) to measure its binding to a target protein. umich.edu

The binding characteristics of N-Propylnorapomorphine at dopamine (B1211576) receptors have been investigated using both direct and competitive binding assays.

[3H]NPA Assays: Tritiated this compound ([3H]NPA) is used as a direct agonist radioligand to label dopamine receptors. Studies have shown that [3H]NPA binding is primarily to the high-affinity state of the dopamine D2 receptor. This is evidenced by the complete inhibition of its binding by guanylylimidodiphosphate, a guanine (B1146940) nucleotide that uncouples G protein-coupled receptors from their G proteins, converting them to a low-affinity state for agonists. nih.gov

[3H]Spiroperidol Assays: [3H]Spiroperidol, a dopamine receptor antagonist, is used in competition binding studies to determine the affinity of unlabeled ligands like NPA. In these experiments, membrane preparations are incubated with a fixed concentration of [3H]Spiroperidol and varying concentrations of NPA. By measuring the displacement of the radioligand, researchers can determine the affinity of NPA for both the high-affinity (K_high) and low-affinity (K_low) states of the D2 receptor. nih.gov

These radioligand binding assays are applied to various biological preparations to study receptor properties in different environments.

Membrane Preparations: A common method involves using membranes prepared from specific tissue sources. For instance, studies characterizing [3H]NPA binding have utilized membranes from porcine anterior pituitary glands. nih.gov This tissue is rich in dopamine D2 receptors, making it a suitable model for these investigations.

Cell Lines: Genetically modified cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are also widely used. nih.gov These cells can be transfected with the genetic code for specific receptor subtypes (e.g., D2 or D3 dopamine receptors), allowing for the characterization of a ligand's interaction with a single, defined receptor population. nih.gov The process involves creating membrane homogenates from these transfected cells for use in binding assays. nih.gov

Binding studies provide quantitative data on the affinity of a ligand for its receptor and the density of receptors in a given tissue.

Dissociation Constant (Kd): This value represents the concentration of a radioligand required to occupy 50% of the receptors at equilibrium and is an inverse measure of affinity. For [3H]NPA binding in porcine anterior pituitary membranes, the average dissociation constant (Kd) has been determined to be 0.26 ± 0.01 nM. nih.gov

Maximum Binding Capacity (Bmax): This parameter indicates the total concentration of receptors in the preparation. In the same porcine pituitary membrane study, the Bmax for [3H]NPA was found to be 2.3 ± 0.1 pmol/g of tissue. nih.gov

High and Low-Affinity States (K_high / K_low): Agonists like NPA typically bind to two different affinity states of the D2 receptor. Competition studies using [3H]spiroperidol have identified K_high and K_low values for NPA of 0.27 ± 0.04 nM and 26 ± 2.6 nM, respectively, with approximately 54% of the receptors being in the high-affinity state. nih.gov Another report cited K_high and K_low values of 0.31 nM and 207 nM, respectively. nih.gov

Table 1: Binding Characteristics of this compound (NPA) at Dopamine D2 Receptors

| Parameter | Radioligand | Tissue Preparation | Value | Reference |

|---|---|---|---|---|

| Dissociation Constant (Kd) | [3H]NPA | Porcine Anterior Pituitary Membranes | 0.26 ± 0.01 nM | nih.gov |

| Maximum Binding Capacity (Bmax) | [3H]NPA | Porcine Anterior Pituitary Membranes | 2.3 ± 0.1 pmol/g tissue | nih.gov |

| High-Affinity Dissociation Constant (K_high) | [3H]Spiroperidol (competition) | Porcine Anterior Pituitary Membranes | 0.27 ± 0.04 nM | nih.gov |

| Low-Affinity Dissociation Constant (K_low) | [3H]Spiroperidol (competition) | Porcine Anterior Pituitary Membranes | 26 ± 2.6 nM | nih.gov |

Cellular and Molecular Assays

Beyond simple binding, cellular and molecular assays are employed to understand the functional consequences of NPA binding to its receptor targets.

Transfected cell systems are invaluable for dissecting the pharmacology of compounds at specific receptor subtypes. For example, HEK293 cells can be engineered to express specific dopamine receptor subtypes, such as the long isoform of the D2 receptor (D2L) or the D3 receptor. nih.gov By expressing these receptors in a controlled cellular environment, researchers can perform detailed pharmacological characterizations. These systems allow for the study of not only binding affinity but also downstream functional effects like G-protein activation, second messenger modulation (e.g., cAMP accumulation), and receptor internalization. nih.gov While detailed functional data for NPA itself is less prominent in the provided results, the methodology is well-established for closely related aporphine (B1220529) agonists. nih.gov

A key function of presynaptic D2 autoreceptors is to inhibit the release of dopamine. The effect of NPA on this intracellular signaling cascade has been studied using an in vitro superfusion technique with tissue from the rat nucleus accumbens. nih.gov

In these experiments, the release of pre-loaded [3H]dopamine is stimulated by increasing the concentration of potassium (K+) in the superfusion buffer. The addition of NPA to the medium was found to inhibit this K+-stimulated release of [3H]dopamine in a concentration-dependent manner, with effects observed at picomolar concentrations. nih.gov This inhibitory action was effectively antagonized by the D2 receptor antagonist sulpiride, but not by the D1-selective antagonist SCH 23390, confirming that the effect is mediated through D2 receptors. nih.gov These findings demonstrate that NPA is a potent agonist at the D2 autoreceptors that regulate dopamine release. nih.gov

Table 2: Summary of this compound (NPA) Effect on Neurotransmitter Release

| Assay | Tissue | Finding | Mechanism | Reference |

|---|---|---|---|---|

| K+-stimulated [3H]dopamine release | Rat Nucleus Accumbens | NPA inhibits dopamine release at picomolar concentrations. | Action is antagonized by the D2 antagonist sulpiride, indicating a D2 receptor-mediated effect. | nih.gov |

In Vivo Animal Models (Non-Human Primates and Rodents)

Preclinical evaluation of this compound (NPA) in live animal models, primarily rodents and non-human primates, has been crucial in elucidating its pharmacological profile. These in vivo studies utilize a range of behavioral and neurochemical methodologies to characterize the compound's effects on the central nervous system.

Behavioral Pharmacological Assays

Behavioral assays in animal models are fundamental to understanding the functional consequences of this compound's interaction with dopamine receptors. These tests measure observable behaviors that are known to be modulated by dopaminergic pathways.

In rodents, this compound has been shown to exert biphasic effects on locomotor activity. wikipedia.org At lower concentrations, it tends to produce inhibition of movement and catalepsy. wikipedia.org Conversely, higher doses lead to an enhancement of activity and hyperactivity. wikipedia.org This dual effect is thought to be a result of its preferential activation of D2/D3 autoreceptors at low doses, which suppresses dopamine release, while at higher doses, it more broadly stimulates postsynaptic receptors, leading to increased dopaminergic signaling and heightened motor activity. wikipedia.org

This compound is a potent inducer of stereotypic behaviors in rodents, which are repetitive, unvarying, and seemingly purposeless movements. wikipedia.orgnih.gov These behaviors are considered a hallmark of strong dopamine receptor activation. frontiersin.org Studies in mice have shown that NPA induces significant stereotypic cage-climbing behavior. nih.gov

Research involving direct injection of this compound into specific brain regions of rats has provided more detailed insight into the neuroanatomical basis of these effects. nih.gov Injections into anterior ventral striatal sites elicited dose-dependent oral and sniffing stereotypies that were rapid in onset and long in duration. nih.gov In contrast, injections into other areas like the anterior dorsolateral or posterior ventral striatum produced less intense sniffing and little oral behavior. nih.gov This suggests a topographical organization within the striatum for the expression of different types of motor stereotypies. nih.gov Intra-accumbens injections resulted in weak oral activity and moderate sniffing, similar to the less sensitive striatal sites. nih.gov

| Injection Site | Observed Behavioral Effect | Characteristics |

|---|---|---|

| Anterior Ventral Striatum (Lateral or Medial) | Oral and Sniffing Stereotypies | Dose-dependent, rapid onset, long duration, high intensity |

| Anterior Dorsolateral Striatum | Little Oral Activity, Moderate Sniffing | Slower onset, shorter duration, low intensity |

| Posterior Ventral Striatum (Lateral or Medial) | Little Oral Activity, Moderate Sniffing | Slower onset, shorter duration, low intensity |

| Dorsomedial Striatum | Intermediate Effects | - |

| Nucleus Accumbens | Weak Oral Activity, Moderate Sniffing | Similar to least sensitive striatal sites |

Neurochemical Measurement Techniques

To investigate the direct interaction of this compound with its molecular targets, researchers employ advanced neurochemical measurement techniques. These methods allow for the in vivo assessment of the compound's binding characteristics and its influence on neurotransmitter dynamics.

Positron Emission Tomography (PET) using radiolabeled this compound, specifically [11C]NPA, has been a valuable tool for studying dopamine release in non-human primates. nih.gov As an agonist radiotracer, [11C]NPA is particularly sensitive to competition from endogenous dopamine at the receptor binding site. nih.gov

Studies in baboons have demonstrated that amphetamine-induced increases in synaptic dopamine levels lead to a significant reduction in the binding of [11C]NPA to D2/D3 receptors. nih.gov This competitive displacement indicates that [11C]NPA can be used to quantify changes in endogenous dopamine levels. nih.gov In one study, the binding of [11C]NPA was found to be more significantly reduced by amphetamine-induced dopamine release compared to the antagonist radiotracer [11C]raclopride, suggesting that agonist radiotracers like [11C]NPA are more vulnerable to competition from endogenous dopamine. nih.gov This enhanced sensitivity makes it a powerful tool for assessing pharmacologically or behaviorally induced dopamine release. nih.gov

| Amphetamine Dose | % Reduction in [11C]Raclopride Binding | % Reduction in [11C]NPA Binding |

|---|---|---|

| 0.3 mg/kg | 24 ± 10% | 32 ± 2% |

| 0.5 mg/kg | 32 ± 6% | 45 ± 3% |

| 1.0 mg/kg | 44 ± 9% | 53 ± 9% |

In vivo binding studies using radiolabeled this compound ([3H]NPA or [11C]NPA) have been conducted in both rodents and non-human primates to map its distribution in the brain. nih.govresearchgate.net These studies reveal where the compound accumulates, thus indicating the primary sites of its action.

In mice, intravenous injection of [3H]NPA resulted in a dose-related accumulation of radioactivity in specific brain regions, with the highest concentrations found in the striatum and olfactory tubercle, and the lowest in the cerebellum. nih.gov This binding was shown to be specific to dopamine receptors, as it was displaced by dopamine agonists and antagonists but not by drugs targeting other receptor systems. nih.gov Similarly, rodent biodistribution studies with [11C]NPA showed high uptake in D2 receptor-rich areas. researchgate.net PET studies in baboons also confirmed a selective and rapid uptake of [11C]NPA in the striatum. nih.govresearchgate.netsnmjournals.org The ratio of radioactivity in the striatum compared to the cerebellum (a region with low D2-like receptor density) was high, and this specific binding could be blocked by pretreatment with the D2 antagonist haloperidol (B65202). nih.govresearchgate.netsnmjournals.org These findings collectively demonstrate that this compound preferentially binds to dopamine receptors in dopamine-rich brain regions like the striatum. nih.govnih.govresearchgate.net

Molecular Imaging Applications as a Research Tool

This compound (NPA) and its analogs have become valuable research tools in the field of molecular imaging, particularly for the in vivo study of the dopamine system. Their ability to be radiolabeled allows for non-invasive visualization and quantification of dopamine D2/D3 receptors using Positron Emission Tomography (PET), providing critical insights into the function of central dopaminergic pathways in both healthy and pathological states.

Positron Emission Tomography (PET) with Labeled this compound and its Analogs

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and measure metabolic processes in the body. In the context of this compound, the compound is typically labeled with a positron-emitting isotope, most commonly Carbon-11 (B1219553) ([11C]), to create the radiotracer (-)-N-[11C]propyl-norapomorphine ([11C]NPA). nih.gov This allows for the in vivo imaging of D2/D3 dopamine receptors, to which NPA binds with high affinity and selectivity. nih.govnih.gov

[11C]NPA is recognized as a suitable full dopamine D2/3 receptor agonist radiotracer for imaging the high-affinity state of these receptors. nih.govnih.gov This is significant because the high-affinity state is considered the functionally active form of the receptor. nih.govnih.gov The synthesis of [11C]NPA involves reacting norapomorphine (B1212033) with [11C]propionyl chloride followed by a reduction step. nih.gov

Preclinical studies in rodents and non-human primates have been instrumental in validating [11C]NPA as a PET tracer. In rats, biodistribution studies have shown high uptake of [11C]NPA in D2 receptor-rich areas like the striatum. nih.gov PET studies in baboons have demonstrated rapid uptake of the tracer in the brain, with a high striatum-to-cerebellum ratio, indicating specific binding to D2 receptors. nih.govsnmjournals.org These studies have also shown that pretreatment with a D2 receptor antagonist, such as haloperidol, significantly reduces the specific binding of [11C]NPA in the striatum. nih.gov

Beyond [11C]NPA, other analogs have also been developed and investigated. For instance, (R)-2-[11C]methoxy-N-n-propylnorapomorphine ([11C]MNPA) is another agonist radioligand for D2/D3 receptors that has been used in PET imaging. nih.govresearchgate.net Additionally, researchers have synthesized and evaluated compounds like 2-Cl-[11C]-(-)-NPA, with the aim of improving properties such as D2/D3 selectivity. nih.gov However, ex vivo experiments in rats suggested that 2-Cl-[11C]-(-)-NPA was inferior to [11C]NPA as a PET tracer due to slower brain uptake and a lower specific-to-nonspecific binding ratio. nih.gov

The development of these radiolabeled agonists, particularly [11C]NPA, has provided a valuable tool for probing the in vivo agonist affinity states of D2 receptors, offering a different perspective compared to the more commonly used antagonist radiotracers. nih.govacs.org

Visualization of Central Dopaminergic Pathways

PET imaging with [11C]NPA provides a powerful means to visualize the distribution of D2/D3 dopamine receptors, thereby mapping key components of the central dopaminergic pathways. These pathways are crucial for regulating movement, motivation, reward, and cognition.

The highest density of D2-like receptors is found in the striatum, which is a key node in these pathways. snmjournals.org Consequently, PET images acquired after the administration of [11C]NPA show high tracer accumulation in the striatum relative to other brain regions like the cerebellum, which has a negligible density of D2 receptors. nih.govsnmjournals.org This high contrast allows for clear delineation of the striatum and its functional subdivisions (associative, limbic, and sensorimotor). nih.gov

The ability of [11C]NPA PET to visualize these pathways is not static. A significant advantage of using an agonist radiotracer like [11C]NPA is its sensitivity to endogenous dopamine levels. Studies have shown that [11C]NPA is more vulnerable to competition from endogenous dopamine than antagonist radiotracers like [11C]raclopride. nih.gov This property can be exploited to visualize dynamic changes in dopamine release. For example, pharmacological challenges that increase synaptic dopamine levels lead to a reduction in [11C]NPA binding, which can be quantified and visualized with PET. This provides a method to map the functional response of dopaminergic pathways to stimuli.

In essence, PET with [11C]NPA and its analogs allows researchers to:

Map the anatomical distribution of high-affinity D2/D3 receptors in the living brain.

Quantify receptor density in key structures of the dopaminergic system.

Investigate the dynamic interplay between the radiotracer and endogenous dopamine, offering insights into the functional integrity of these pathways.

This visualization capability is crucial for understanding the pathophysiology of disorders where the dopamine system is implicated, such as Parkinson's disease, schizophrenia, and addiction.

Comparative Preclinical Studies and Novel N Propylnorapomorphine Analog Development

Comparison with Other Dopamine (B1211576) Agonists and Antagonists

N-Propylnorapomorphine (NPA) exhibits distinct characteristics when compared to other dopamine agonists and antagonists, particularly in its in vivo behavior, receptor binding profile, and functional selectivity. These differences are crucial for understanding its pharmacological effects and potential therapeutic applications.

Differential Vulnerability to Endogenous Dopamine Competition in vivo

A key feature of this compound is its heightened sensitivity to competition from endogenous dopamine in the brain. This vulnerability has been demonstrated in preclinical studies comparing the radiolabeled form of NPA, [¹¹C]NPA, with the dopamine D2/D3 receptor antagonist, [¹¹C]raclopride.

In studies using positron emission tomography (PET), amphetamine-induced increases in synaptic dopamine levels led to a significantly greater reduction in the binding of [¹¹C]NPA to D2/D3 receptors compared to the reduction observed for [¹¹C]raclopride. For instance, one study in baboons reported that endogenous dopamine was more effective at competing with [¹¹C]NPA binding than with [¹¹C]raclopride binding. researchgate.net Following the administration of varying doses of amphetamine, the reduction in the striatal specific-to-nonspecific equilibrium partition coefficient (V3") was consistently greater for [¹¹C]NPA. researchgate.net

Similarly, studies in humans have shown that an oral dose of d-amphetamine resulted in a more substantial decrease in the binding potential of [¹¹C]NPA in the ventral striatum, caudate, and putamen compared to the decrease seen with [¹¹C]raclopride. mdpi.com These findings suggest that agonist radiotracers like [¹¹C]NPA are more susceptible to competition from endogenous dopamine than antagonist radiotracers. mdpi.comnih.gov This increased vulnerability is thought to be because agonists like NPA preferentially bind to the high-affinity state of the D2 receptor, which is the same state that endogenous dopamine binds to under physiological conditions. nih.gov This characteristic makes [¹¹C]NPA a sensitive tool for detecting fluctuations in synaptic dopamine levels. nih.gov

Table 1: Comparative Reduction in Striatal Binding of [¹¹C]NPA and [¹¹C]raclopride Following Amphetamine Challenge in Baboons

| Amphetamine Dose (mg/kg) | % Reduction in [¹¹C]NPA Binding (V3") | % Reduction in [¹¹C]raclopride Binding (V3") |

|---|---|---|

| 0.3 | 32 ± 2% | 24 ± 10% |

| 0.5 | 45 ± 3% | 32 ± 6% |

| 1.0 | 53 ± 9% | 44 ± 9% |

Functional Selectivity Profile Comparisons

The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. For G protein-coupled receptors (GPCRs) like the dopamine receptors, the two major signaling pathways involve G protein activation and β-arrestin recruitment. nih.gov While G protein signaling is traditionally associated with the primary effects of the receptor, β-arrestin signaling is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades. nih.govnih.gov

While comprehensive studies directly comparing the functional selectivity profile of this compound with a broad range of other dopamine agonists are limited, the field is actively exploring the development of biased dopamine receptor agonists. nih.govacs.org The goal is to create ligands that selectively activate either the G protein pathway or the β-arrestin pathway to achieve more targeted therapeutic effects with fewer side effects. nih.gov

For instance, research into apomorphine (B128758) analogs is underway to identify structural features that confer bias towards either G protein or β-arrestin signaling at D1 and D2 receptors. nih.gov Some studies suggest that the G protein pathway at D2 receptors is associated with certain therapeutic effects, while β-arrestin signaling may be linked to others, as well as adverse effects like dyskinesia in the context of Parkinson's disease treatment. nih.gov The development of G protein-biased D2R agonists from the aripiprazole (B633) scaffold has been reported, highlighting the feasibility of designing ligands with specific signaling profiles. acs.org The biphasic effects of NPA on locomotion, with low doses causing inhibition and high doses leading to hyperactivity, may be partly explained by its preferential activation of D2/D3 autoreceptors at lower concentrations. wikipedia.org This differential activation of receptor populations could be considered a form of functional selectivity at a systems level.

Development and Characterization of Novel this compound Analogs

To improve upon the pharmacological properties of this compound, including its potency, selectivity, and potential for use in imaging techniques like PET, various analogs have been synthesized and characterized. Methoxy (B1213986) and fluoro analogs, in particular, have shown promising results.

Methoxy Analogs (e.g., MNPA)

(R)-2-Methoxy-N-n-propylnorapomorphine (MNPA) is a notable methoxy analog of NPA. Pharmacological characterization has revealed that MNPA is a full and potent agonist at both D2 and D3 dopamine receptors. nih.gov In studies using recombinant D2 and D3 receptors, MNPA was found to inhibit forskolin-stimulated cAMP accumulation to the same extent as dopamine, confirming its full agonist activity. nih.gov

MNPA exhibits approximately 50-fold greater potency than dopamine at the D2 receptor, while having similar potency to dopamine at the D3 receptor. nih.gov Competition binding studies have shown that MNPA has a high affinity for D2 receptors, with a Ki value of 0.17 nM, and a D2/D1 potency ratio of 10,500. nih.gov Furthermore, MNPA has been found to induce D2 receptor internalization to a greater extent than dopamine. nih.gov The high affinity and selectivity of MNPA for D2-like receptors have made its radiolabeled form, [¹¹C]MNPA, a valuable tool for PET imaging studies of the high-affinity state of these receptors. nih.gov

Table 3: In Vitro Receptor Binding Affinities (Ki in nM) of MNPA

| Receptor | Ki (nM) |

|---|---|

| Dopamine D1 | 1780 |

| Dopamine D2 | 0.17 |

Fluoro Analogs

The introduction of a fluorine atom into the this compound structure has led to the development of highly potent and selective D2 receptor agonists. (R)-(-)-2-fluoro-N-n-propylnorapomorphine (2-F-NPA) is a prime example. nih.gov

Synthesis and in vitro binding assays have demonstrated that 2-F-NPA possesses an extraordinarily high affinity for the D2 receptor, with a Ki value of 12 pM. nih.gov This makes it significantly more potent than the parent compound, NPA. Moreover, 2-F-NPA exhibits remarkable selectivity for the D2 receptor over the D1 receptor, with a D2 vs. D1 selectivity ratio of 57,500. nih.gov This high potency and selectivity are attributed to the electronic properties of the fluorine substituent at the 2-position of the aporphine (B1220529) ring. nih.gov In vivo studies have also shown that 2-F-NPA is approximately 10 times more potent than NPA. nih.gov The development of such fluoro analogs holds promise for creating highly specific pharmacological tools and potential therapeutic agents. researchgate.netnih.gov

Table 4: Dopamine Receptor Affinities (Ki in pM) and Selectivity of 2-F-NPA

| Receptor | Ki (pM) | D2/D1 Selectivity |

|---|---|---|

| Dopamine D1 | 690,000 | 57,500 |

| Dopamine D2 | 12 |

Prodrug Strategies and Bioactivation Mechanisms

The development of prodrugs for this compound (NPA) represents a strategic approach to overcome certain pharmacokinetic limitations of the parent molecule, drawing heavily on analogous strategies successfully applied to the closely related compound, apomorphine. The primary goals of creating NPA prodrugs include enhancing oral bioavailability, increasing chemical stability, and prolonging the duration of action by modifying the molecule's physicochemical properties. Bioactivation of these prodrugs is designed to occur in vivo, releasing the active NPA through specific enzymatic or chemical processes.

Prodrugs are pharmacologically inactive derivatives of a drug molecule that undergo transformation within the body to release the active parent drug. For NPA, as with apomorphine, the catechol moiety (the two adjacent hydroxyl groups on the aromatic rings) is a primary site for chemical modification to create prodrugs. These hydroxyl groups are susceptible to oxidation, which can deactivate the molecule. Masking these groups, typically by forming esters, can significantly improve stability.

One of the key strategies explored for aporphine derivatives involves the synthesis of diester prodrugs. This approach has been extensively studied with apomorphine and serves as a direct model for potential NPA prodrugs. In this strategy, the two hydroxyl groups of the catechol are converted into ester linkages.

Bioactivation of Diester Prodrugs:

The bioactivation of these diester derivatives is primarily achieved through enzymatic hydrolysis. The body contains numerous esterase enzymes, particularly in the liver, plasma, and other tissues, that can cleave the ester bonds. nih.govnih.gov This process regenerates the original catechol structure of NPA, thereby restoring its pharmacological activity.

The conversion process occurs in a stepwise manner:

The diester prodrug is hydrolyzed by an esterase to a monoester intermediate.

The monoester is further hydrolyzed to release the active drug, this compound.

Research on apomorphine diesters has shown that the rate of this hydrolysis, and consequently the duration of the drug's effect, can be precisely controlled by altering the chemical nature of the ester groups. nih.gov A direct correlation has been observed where larger, more sterically hindered ester substituents decrease the rate of hydrolysis by liver extracts. nih.gov This slower bioactivation leads to a more sustained release of the active drug and a prolonged therapeutic effect. nih.gov

For instance, preclinical studies on a series of apomorphine diesters revealed that while all derivatives induced pharmacological effects similar to the parent drug, their time course of action was significantly extended. nih.gov This principle is directly applicable to the design of long-acting NPA analogs.

| Prodrug Moiety (Apomorphine Analog) | Relative Rate of Hydrolysis | Expected Duration of Action (Relative) | Rationale |

| Diacetyl | Fast | Short | Low steric hindrance allows for rapid enzymatic cleavage. |

| Dipropionyl | Moderate | Moderate | Increased alkyl chain length provides moderate steric hindrance. |

| Diisobutyryl | Slow | Long | Branched chains increase steric bulk, slowing enzymatic access. nih.gov |

| Dipivaloyl | Very Slow | Very Long | The bulky tert-butyl groups create significant steric hindrance, leading to very slow hydrolysis. nih.gov |

| Dibenzoyl | Slow | Long | The aromatic rings provide substantial bulk, hindering enzymatic action. nih.gov |

This table is based on data from analogous apomorphine prodrugs and illustrates the principle of how steric hindrance affects the rate of bioactivation and duration of action, a strategy directly applicable to this compound.

In addition to the well-established diester strategy, research has been conducted into the synthesis of enone prodrugs of both apomorphine and this compound. researchgate.net Preclinical investigations of these novel enone analogs in animal models of Parkinson's disease indicated that this approach can yield compounds with pronounced and long-lasting pharmacological effects, confirming the viability of prodrug strategies beyond simple esters for NPA. researchgate.net The precise bioactivation mechanism for these enone prodrugs involves metabolic reduction in vivo to generate the active catecholamine.

The overarching principle of these prodrug strategies is to create a temporarily inactive and more stable version of NPA that can be efficiently delivered and then reliably converted to the active form within the body, leveraging endogenous enzymes for its bioactivation.

Future Directions in N Propylnorapomorphine Research

Advancements in Dopamine (B1211576) Receptor Pharmacology and Signaling Pathway Elucidation

Future research into N-Propylnorapomorphine will increasingly focus on the nuanced aspects of its interaction with dopamine receptors, moving beyond simple affinity and efficacy measures to a more sophisticated understanding of its pharmacological profile.

A primary area of advancement lies in dissecting the concept of functional selectivity or biased agonism . Dopamine receptors, like other G protein-coupled receptors (GPCRs), can signal through multiple intracellular pathways, most notably G protein-dependent pathways (e.g., inhibition of adenylyl cyclase) and β-arrestin-dependent pathways. nih.govbiorxiv.org While NPA is known as a full agonist at D2 and D3 receptors in terms of G protein signaling, its profile regarding β-arrestin recruitment is less characterized. nih.gov Future studies will aim to quantify the bias of NPA and its analogs, determining whether they preferentially activate one pathway over another. This is critical because G protein and β-arrestin pathways can mediate distinct physiological and behavioral effects. A ligand that is biased away from β-arrestin signaling, for instance, might offer therapeutic advantages by minimizing receptor desensitization and certain side effects.

Elucidating the signaling pathways downstream of NPA-induced receptor activation is another crucial frontier. While inhibition of cAMP production is a well-established effect, the influence of NPA on other signaling cascades, such as the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) or modulation of protein kinase B (Akt) and glycogen (B147801) synthase kinase 3 (GSK3) pathways, requires more in-depth investigation. nih.govnih.gov For example, studies in rat pheochromocytoma (PC-12) cells have suggested that the inhibitory effects of dopamine agonists on neuropeptide Y release may involve Protein Kinase C (PKC), indicating a complex interplay of signaling effectors. nih.gov

Furthermore, the N-n-propyl substitution on the aporphine (B1220529) structure is recognized for enhancing D2 receptor activity. acs.org Future research will likely involve the synthesis and evaluation of novel NPA analogs. By systematically modifying the aporphine scaffold, researchers can probe the specific molecular determinants that govern potency, selectivity between D2 and D3 receptors, and signaling bias. For instance, the development of 2-fluoro-N-n-propylnorapomorphine demonstrated the potential to create a highly potent and selective D2 agonist. acs.org

Table 1: Dopamine Receptor Binding Affinities and Functional Profile of this compound (NPA) and Related Compounds

| Compound | Receptor Target | Binding Affinity (Ki or Kd) | Functional Activity | Source(s) |

| This compound (NPA) | D2 (high-affinity state) | Kd: 0.26 nM; Khigh: 0.07-0.4 nM | Full Agonist | nih.gov |

| This compound (NPA) | D2 (low-affinity state) | Klow: 20-200 nM | Full Agonist | nih.gov |

| 2-methoxy-N-propylnorapomorphine (MNPA) | D2 | Ki: 0.17 nM | Full Agonist | oup.com |

| 2-methoxy-N-propylnorapomorphine (MNPA) | D3 | - | Full Agonist | nih.gov |

| Dopamine | D2 (high-affinity state) | Kd: 7 nM | Endogenous Agonist | nih.gov |

| Dopamine | D2 (low-affinity state) | Kd: 1,720 nM | Endogenous Agonist | nih.gov |

Novel Methodological Approaches for In Vitro and In Vivo Characterization